Abrucomstat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

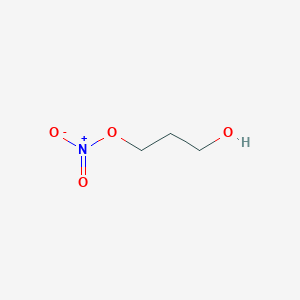

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropyl nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4/c5-2-1-3-8-4(6)7/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMLFFXFTRSBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10760800 | |

| Record name | 3-Nitroxypropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100502-66-7 | |

| Record name | 3-Nitroxypropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100502-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abrucomstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100502667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroxypropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 1-nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABRUCOMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582N19CWP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Abrucomstat on Methyl-Coenzyme M Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abrucomstat, also known as 3-nitrooxypropanol (3-NOP), is a potent and specific inhibitor of methyl-coenzyme M reductase (MCR), the key enzyme in the final step of methanogenesis. This document provides a detailed technical overview of the mechanism by which this compound exerts its inhibitory effect on MCR. It consolidates findings from in silico, in vitro, and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of the molecular interactions and experimental workflows. The primary mechanism of action involves the targeted inactivation of MCR through the oxidation of the nickel cofactor F430, effectively halting the production of methane. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of methanogenesis and the development of methane mitigation strategies.

Introduction

Methane is a potent greenhouse gas, and a significant portion of anthropogenic emissions originates from ruminant livestock. Methyl-coenzyme M reductase (MCR) is the central enzyme in methanogenic archaea, catalyzing the final and rate-limiting step in the biosynthesis of methane.[1][2][3] MCR facilitates the reduction of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (CoB-SH) to methane (CH₄) and a heterodisulfide of CoM and CoB (CoM-S-S-CoB).[4] The active site of MCR contains a unique nickel-containing tetrapyrrole cofactor, F430, which must be in the Ni(I) oxidation state for the enzyme to be catalytically active.[4]

This compound (3-nitrooxypropanol) has emerged as a promising inhibitor of methanogenesis. Its structural similarity to the native substrate, methyl-coenzyme M, allows it to specifically target the active site of MCR. This document elucidates the precise molecular mechanism of this inhibition.

Mechanism of Action of this compound on Methyl-Coenzyme M Reductase

The inhibitory action of this compound on MCR is a highly specific process that occurs at the enzyme's active site. The core mechanism involves the oxidative inactivation of the catalytically essential Ni(I) cofactor F430.

Binding of this compound to the MCR Active Site

Molecular docking studies have shown that this compound, being an analog of methyl-coenzyme M, fits favorably into the active site of MCR. The inhibitor is positioned in a way that places its reducible nitrate group in close proximity to the Ni(I) of the F430 cofactor, allowing for an efficient electron transfer. The hydroxyl group of this compound is proposed to interact with Arg120 in the active site via a water molecule.

Oxidative Inactivation of the Ni(I) Cofactor

Once bound, this compound acts as an oxidant. The Ni(I) in the F430 cofactor donates an electron to the nitrate group of this compound. This results in the oxidation of the nickel ion from the active Ni(I) state to the inactive Ni(II) state. Concurrently, the nitrate ester of this compound is reduced to nitrite (NO₂⁻).

Secondary Inhibition by Nitrite

The nitrite formed from the reduction of this compound also functions as an inhibitor of MCR. Nitrite is capable of inactivating the enzyme at micromolar concentrations, also through the oxidation of the Ni(I) cofactor. This creates a dual-inhibition effect, further ensuring the inactivation of the enzyme.

The overall inhibitory reaction can be summarized as follows:

MCR-Ni(I) (active) + 3-NOP → MCR-Ni(II) (inactive) + Nitrite + Propanediol

MCR-Ni(I) (active) + Nitrite → MCR-Ni(II) (inactive)

Quantitative Data

The following table summarizes the available quantitative data regarding the inhibitory activity of this compound and its metabolite, nitrite, on methyl-coenzyme M reductase.

| Inhibitor | Parameter | Value | Enzyme Source | Reference |

| This compound (3-NOP) | Concentration for 50% quench of MCRred1 EPR signal | < 20 µM | Purified MCR isoenzyme I from Methanothermobacter marburgensis | |

| Nitrite | Inactivation Concentration | Micromolar (µM) concentrations | Purified MCR from Methanothermobacter marburgensis |

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound on MCR.

In Vitro MCR Activity Assay

-

Objective: To determine the effect of this compound on the catalytic activity of purified MCR.

-

Enzyme: Purified MCR isoenzyme I from Methanothermobacter marburgensis.

-

Assay Components: The assay mixture (0.3 mL) contains approximately 1 mM coenzyme M (used for stabilization during purification and storage). The reaction is initiated by the addition of substrates, methyl-coenzyme M and coenzyme B.

-

Incubation: The reaction is carried out under anaerobic conditions.

-

Detection of Methane: The rate of methane formation is monitored over time.

-

Inhibition Study: Varying concentrations of this compound are added to the assay mixture to determine its effect on the rate of methane production.

Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Objective: To monitor the oxidation state of the nickel ion in the F430 cofactor of MCR upon addition of this compound.

-

Sample Preparation: Purified active MCR (MCRred1), exhibiting a characteristic Ni(I) EPR signal, is used. The enzyme solution contains approximately 78 µM MCRred1 and 4 µM of the inactive MCRox1 form.

-

Titration: The MCR sample is titrated with increasing concentrations of this compound.

-

EPR Measurement: EPR spectra are recorded after each addition of the inhibitor to observe the change in the intensity of the MCRred1 signal.

-

Analysis: A decrease in the MCRred1 signal intensity indicates the oxidation of Ni(I) to the EPR-silent Ni(II) state.

Molecular Docking

-

Objective: To predict the binding mode of this compound within the active site of MCR.

-

Protein Structure: The crystal structure of the inactive isoenzyme I of MCR from Methanothermobacter marburgensis is used as the receptor.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized.

-

Docking Software: Standard molecular docking software is used to perform the docking calculations.

-

Analysis: The resulting docking poses are analyzed to identify the most favorable binding orientation of this compound in the MCR active site and to identify key interactions with active site residues.

Visualizations

Signaling Pathway of this compound Inhibition

References

The Discovery and Synthesis of 3-Nitrooxypropanol: A Technical Guide

An in-depth exploration of the discovery, chemical synthesis, and analytical methodologies for 3-Nitrooxypropanol (3-NOP), a potent methane-mitigating compound.

Introduction

3-Nitrooxypropanol (3-NOP) is a synthetic organic compound that has garnered significant attention in the fields of animal science and environmental research.[1] Its primary application lies in its ability to reduce enteric methane emissions from ruminant livestock, a major contributor to anthropogenic greenhouse gases.[1][2] This technical guide provides a comprehensive overview of the discovery of 3-NOP, its chemical synthesis pathways, and the experimental protocols used to evaluate its efficacy, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of 3-Nitrooxypropanol from a laboratory curiosity to a commercially viable feed additive is a testament to targeted research and development aimed at addressing a pressing environmental challenge.

Early Synthesis and Initial Identification

The first documented chemical synthesis of 3-Nitrooxypropanol was by Pattison and Brown in 1956. However, its potential as a methane mitigant was not realized until much later. The development of 3-NOP for its current application began in earnest as part of the "Clean Cow" project initiated by DSM-Firmenich, with research commencing in 2008.[3] This project, led by Maik Kindermann, was focused on understanding the molecular mechanisms of methanogenesis in ruminants to identify inhibitory compounds.[3] The first successful trials demonstrating the efficacy of 3-NOP were conducted in 2010. In 2012, a patent for the use of 3-NOP as a methane mitigant was granted to DSM Nutritional Products.

Mechanism of Action

3-NOP is the mononitrate ester of 1,3-propanediol and acts as a specific inhibitor of the enzyme methyl-coenzyme M reductase (MCR). MCR catalyzes the final step in the biochemical pathway of methanogenesis in archaea, the microorganisms responsible for methane production in the rumen of cattle and other ruminants. By targeting MCR, 3-NOP effectively blocks the formation of methane.

Chemical Synthesis of 3-Nitrooxypropanol

The synthesis of 3-NOP can be achieved through several chemical pathways. The two most common starting materials are 1,3-propanediol and 3-halopropan-1-ols.

Synthesis from 1,3-Propanediol

A prevalent and scalable method for 3-NOP synthesis involves the direct nitration of 1,3-propanediol.

This protocol is adapted from patented industrial-scale production methods.

Materials and Equipment:

-

Double-jacketed reactor

-

Dropping funnel

-

Stirrer

-

1,3-propanediol

-

Nitric acid (65%)

-

Urea

-

Cold water (10-15°C)

-

Extraction and purification apparatus

Procedure:

-

Load nitric acid (4 equivalents based on 1,3-propanediol) into the double-jacketed reactor and stir for 15 minutes at 20°C.

-

Add urea (0.3 molar equivalents) to the reactor and continue stirring for 30 minutes. Urea acts as a nitrous acid scavenger.

-

Set the reactor jacket temperature to 70°C.

-

Using a dropping funnel, dose 1,3-propanediol (1 molar equivalent) into the acid over 15 minutes.

-

Stir the reaction mixture for 60 minutes.

-

Quench the reaction by pouring it onto cold water (10-15°C) to dilute the nitric acid.

-

The crude 3-NOP can then be extracted and purified.

Purification: For high-purity 3-NOP suitable for research purposes, flash column chromatography is the recommended purification method.

-

Prepare a silica gel column.

-

Dissolve the crude 3-NOP oil in a minimal amount of a suitable solvent.

-

Load the dissolved sample onto the column.

-

Elute the column with a solvent system of Petroleum Ether/Ethyl Acetate (7:3).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) (Rf = 0.20 in Pet. Ether/EtOAc 7:3).

Synthesis from 3-Halopropan-1-ols

An alternative laboratory-scale synthesis involves the nucleophilic substitution of a halide with a nitrate group using silver nitrate.

Materials and Equipment:

-

Reaction flask

-

Stirrer

-

Syringe

-

Silver nitrate (AgNO₃)

-

Acetonitrile (CH₃CN)

-

3-Iodo-propan-1-ol

-

Celite

-

Apparatus for filtration and concentration under reduced pressure

-

Flash chromatography equipment

Procedure:

-

To a solution of silver nitrate (5.34 g, 31.11 mmol) in acetonitrile (100 ml), add 3-iodo-propan-1-ol (2.6 ml, 4.90 g, 26.33 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 48 hours, protected from light.

-

Filter the reaction mixture over Celite to remove the precipitated silver salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residual oil by flash chromatography (Petroleum Ether/EtOAc 7:3) to yield 3-nitrooxypropanol as a brown oil.

Diagram of Synthesis Pathways

Caption: Chemical synthesis pathways for 3-Nitrooxypropanol.

Efficacy and Quantitative Data

Numerous in vivo studies have demonstrated the efficacy of 3-NOP in reducing enteric methane emissions in ruminants. The level of reduction is influenced by factors such as dosage, diet composition, and the type of ruminant.

Methane Reduction in Dairy Cattle

Meta-analyses of multiple studies have shown that 3-NOP supplementation consistently reduces methane emissions in dairy cows by an average of 30%. The reduction can range from 22% to over 40% depending on the specific conditions of the study.

| Dosage (mg/kg of feed DM) | Methane Reduction (%) | Reference |

| 40 | 22 | Melgar et al., 2020 |

| 60 | 25-30 | Hristov et al., 2015; Melgar et al., 2020 |

| 80 | 30 | Melgar et al., 2020 |

| 100 | 35-40 | Melgar et al., 2020 |

| 150 | 40 | Melgar et al., 2020 |

| 200 | 40 | Melgar et al., 2020 |

Methane Reduction in Beef Cattle

In beef cattle, 3-NOP has shown even higher efficacy in some cases, particularly in feedlot cattle fed high-grain diets, with reductions of up to 80% reported.

| Diet Type | Dosage (mg/kg DM) | Methane Reduction (%) | Reference |

| High-Forage | 150-200 | 17-26 | Demonstration Project |

| High-Grain (Finishing) | 125 | 31-80 | Demonstration Project |

| Barley-based Finishing | 125 | ~70 | Demonstration Project |

Experimental Protocols for Efficacy Evaluation

The evaluation of 3-NOP's efficacy in reducing methane emissions requires rigorous and standardized experimental protocols.

In Vivo Trial Design in Dairy Cattle

A typical in vivo efficacy study in dairy cattle follows a randomized complete block design.

Protocol Outline:

-

Animal Selection: A cohort of lactating dairy cows is selected and blocked based on factors such as days in milk, milk yield, and baseline enteric methane emissions.

-

Adaptation Period: The animals are adapted to a common basal diet for a period of 2 to 3 weeks.

-

Covariate Period: Baseline measurements of methane emissions, dry matter intake (DMI), and milk production are collected for all animals.

-

Treatment Period: Cows are randomly assigned to either a control group (receiving a placebo) or a treatment group (receiving the basal diet supplemented with 3-NOP at a specified dosage). This period typically lasts for several weeks to months.

-

Data Collection: Methane emissions are measured using specialized equipment. DMI, milk yield, and milk composition are recorded daily. Rumen fluid samples may also be collected to analyze fermentation parameters.

-

Statistical Analysis: Data are analyzed using mixed models to determine the effect of the 3-NOP treatment, accounting for the blocking and repeated measures over time.

Methane Measurement Techniques

Accurate measurement of enteric methane emissions is critical for evaluating the efficacy of 3-NOP.

-

Respiration Chambers: Considered the "gold standard," these enclosed chambers allow for the precise measurement of total gas exchange. However, they are expensive and can alter animal behavior.

-

GreenFeed System (C-Lock Inc.): This is a non-intrusive system that measures methane and carbon dioxide fluxes from individual animals in a feed station. It is widely used in research due to its practicality and good correlation with respiration chamber measurements.

Diagram of Experimental Workflow

Caption: A typical experimental workflow for an in vivo efficacy trial of 3-NOP.

Conclusion

3-Nitrooxypropanol represents a significant advancement in the mitigation of enteric methane emissions from livestock. Its well-defined mechanism of action, coupled with multiple scalable synthesis routes and proven efficacy, makes it a valuable tool for sustainable agriculture. This technical guide provides a foundational understanding of the key scientific and technical aspects of 3-NOP, from its discovery and synthesis to its evaluation in ruminants. Continued research and development in this area will be crucial for optimizing its application and contributing to a more environmentally friendly livestock industry.

References

In Vitro Effects of Abrucomstat on Pure Methanogen Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrucomstat, also known as 3-nitrooxypropanol (3-NOP), is a potent inhibitor of methanogenesis, the biological production of methane. This technical guide provides an in-depth overview of the in vitro effects of this compound on pure cultures of methanogenic archaea. Understanding these effects at a fundamental level is crucial for the development of strategies to mitigate methane emissions from various sources, including agriculture and industry. This compound specifically targets the final step in the methanogenesis pathway, offering a targeted approach to reducing methane formation.[1][2][3][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biochemical pathways.

Mechanism of Action

This compound's primary mode of action is the specific inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1] MCR catalyzes the final and rate-limiting step in methanogenesis, the reduction of methyl-coenzyme M to methane. The inhibition occurs through the oxidative inactivation of the MCR's nickel-containing cofactor F430. This compound, a structural analog of methyl-coenzyme M, is thought to bind to the active site of MCR. Within the active site, the nitrooxy group of this compound oxidizes the essential Ni(I) ion of the F430 cofactor to an inactive Ni(II) state, thereby halting the catalytic cycle and methane production.

Data Presentation: Inhibitory Effects of this compound on Pure Methanogen Cultures

The following table summarizes the available quantitative data on the inhibitory effects of this compound (3-NOP) on the growth and methane production of various pure methanogen cultures. It is important to note that much of the existing research has focused on mixed ruminal cultures and in vivo studies. Data from pure culture studies are less abundant but provide critical insights into the direct effects of the compound on methanogens.

| Methanogen Species | Culture Type | This compound (3-NOP) Concentration | Observed Effect | Reference |

| Methanothermobacter marburgensis | Purified MCR enzyme | < 20 µM | 50% quench of the 78 µM MCRred1 EPR signal | Duin et al., 2016 |

| Methanobrevibacter ruminantium | Pure culture | Not specified (micromolar concentrations) | Inhibition of growth | Duin et al., 2016 |

| Methanobrevibacter species | (Inferred from mixed culture studies) | Not specified | More inhibitory than on Methanosphaera | Pitta et al., 2022 |

| Methanogenic Archaea (general) | Pure cultures | Micromolar concentrations | Inhibition of growth | Duin et al., 2016 |

Note: The data on pure cultures is limited. Many studies reference the work of Duin et al. (2016) which demonstrated the principle of inhibition in pure cultures at micromolar concentrations but did not provide extensive dose-response curves for multiple species.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments related to the in vitro effects of this compound on pure methanogen cultures.

Cultivation of Pure Methanogen Cultures

Objective: To grow pure cultures of methanogenic archaea under strictly anaerobic conditions for subsequent inhibition assays.

Materials:

-

Anaerobic chamber or gassing station with an oxygen-free gas mixture (e.g., 80% N₂, 20% CO₂ or 80% H₂, 20% CO₂)

-

Hungate tubes or serum vials with butyl rubber stoppers and aluminum crimp seals

-

Sterile syringes and needles

-

Autoclave

-

Appropriate growth medium (e.g., DSMZ medium 119 for Methanobrevibacter ruminantium)

-

Reducing agent (e.g., sodium sulfide or cysteine-HCl)

-

Resazurin (as a redox indicator)

-

Substrates for methanogenesis (e.g., H₂/CO₂, formate, acetate, methanol, depending on the species)

Protocol:

-

Medium Preparation: Prepare the desired growth medium without the reducing agent and substrates.

-

Anaerobization: Dispense the medium into Hungate tubes or serum vials. While gassing with the anaerobic gas mixture, boil the medium to remove dissolved oxygen.

-

Sealing: Seal the tubes or vials with butyl rubber stoppers and aluminum crimps.

-

Autoclaving: Autoclave the sealed media to ensure sterility.

-

Addition of Reducing Agents and Substrates: Prior to inoculation, aseptically and anaerobically add sterile, anoxic solutions of the reducing agent and the specific substrates for the methanogen species being cultivated. The medium should be colorless, indicating a sufficiently low redox potential.

-

Inoculation: Inoculate the prepared medium with a pure culture of the desired methanogen using a sterile, anoxic syringe.

-

Incubation: Incubate the cultures at the optimal temperature for the specific methanogen species.

In Vitro Inhibition Assay with this compound

Objective: To determine the effect of different concentrations of this compound on the growth and methane production of a pure methanogen culture.

Materials:

-

Actively growing pure culture of a methanogen species

-

Sterile, anaerobic stock solution of this compound (3-NOP) in a suitable solvent (e.g., DMSO or water)

-

Anaerobic growth medium

-

Hungate tubes or serum vials

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) for methane analysis

-

Spectrophotometer for measuring optical density (OD) as an indicator of growth

Protocol:

-

Preparation of Test Cultures: In an anaerobic chamber, dispense the anaerobic growth medium into a series of Hungate tubes or serum vials.

-

Addition of this compound: Add varying concentrations of the this compound stock solution to the tubes to achieve the desired final concentrations. Include a control group with no this compound.

-

Inoculation: Inoculate all tubes (including controls) with a standardized amount of the actively growing methanogen culture.

-

Incubation: Incubate all cultures under optimal growth conditions for a defined period.

-

Methane Measurement: At regular intervals or at the end of the incubation period, withdraw a headspace gas sample using a gas-tight syringe. Inject the sample into a GC-FID to quantify the methane concentration.

-

Growth Measurement: At the same time points, measure the optical density (e.g., at 600 nm) of the cultures to assess microbial growth.

-

Data Analysis: Plot the methane production and cell growth against the concentration of this compound to determine the dose-response relationship and calculate parameters such as the IC50 (half-maximal inhibitory concentration).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Inhibition of Methyl-Coenzyme M Reductase by this compound.

Caption: Workflow for In Vitro Inhibition Assay of this compound.

Conclusion

This compound demonstrates significant inhibitory effects on pure methanogen cultures in vitro by targeting the essential enzyme methyl-coenzyme M reductase. While the precise quantitative effects across a wide range of methanogen species require further investigation, the existing data clearly indicate that this compound is a highly specific and potent inhibitor of methanogenesis at the cellular level. The experimental protocols and pathways detailed in this guide provide a framework for future research aimed at further elucidating the efficacy of this compound and developing novel methane mitigation technologies.

References

A Technical Guide to the Rumen Microbial Community's Initial Response to 3-Nitrooxypropanol (3-NOP) Exposure

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial effects of 3-Nitrooxypropanol (3-NOP), a potent methane inhibitor, on the rumen microbial community. The document details the compound's mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and outlines the experimental protocols used to generate this data.

Introduction

Enteric methane produced by ruminants is a significant contributor to greenhouse gas emissions and represents a loss of dietary energy for the animal.[1] 3-Nitrooxypropanol (3-NOP) is a chemically synthesized compound that has been extensively researched for its ability to mitigate enteric methane emissions.[2] It acts as a specific inhibitor of methanogenesis in the rumen, with minimal direct impact on other microbial populations.[1][2] This guide focuses on the immediate and short-term responses of the rumen microbiome to 3-NOP exposure.

Mechanism of Action

3-NOP is a structural analogue of methyl-coenzyme M, a key molecule in the final step of methanogenesis.[2] The primary mode of action of 3-NOP is the specific inhibition of the enzyme methyl-coenzyme M reductase (MCR). MCR contains a nickel-containing cofactor (F430) that must be in the reduced Ni(I) oxidation state for the enzyme to be active. 3-NOP binds to the active site of MCR and oxidizes the nickel ion to the inactive Ni(II) state, thereby blocking the reduction of methyl-coenzyme M to methane. This targeted inhibition specifically affects methanogenic archaea without directly harming the broader bacterial community responsible for feed digestion.

dot

References

Abrucomstat (3-Nitrooxypropanol): An In-Depth Technical Guide on its Impact on Rumen Fermentation Patterns and Volatile Fatty Acid (VFA) Profiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abrucomstat, known chemically as 3-Nitrooxypropanol (3-NOP), is a potent and specific inhibitor of enteric methane synthesis in ruminants. By targeting the final enzymatic step in the methanogenesis pathway within rumen archaea, this compound effectively reduces methane emissions, a significant contributor to greenhouse gases and a source of energy loss in livestock.[1][2] This inhibition triggers a significant shift in the rumen's metabolic hydrogen flow, leading to predictable and advantageous alterations in the volatile fatty acid (VFA) profile.[3] Specifically, the redirection of hydrogen away from methane production favors the synthesis of propionate, a key glucogenic precursor for the host animal. This guide provides a detailed overview of this compound's mechanism of action, summarizes its quantitative effects on rumen fermentation parameters through representative data, outlines a standard experimental protocol for its evaluation, and visualizes key pathways and workflows.

Mechanism of Action

The primary mode of action of this compound is the targeted inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1] MCR is a nickel-containing enzyme unique to methanogenic archaea and is responsible for catalyzing the terminal, methane-forming step of their energy metabolism.[2]

-

Specificity: this compound acts as a structural analogue of methyl-coenzyme M, the natural substrate for MCR.

-

Inhibition: Molecular docking studies suggest that this compound binds to the active site of MCR. Its reducible nitrate group interacts with the nickel ion (Ni(I)), leading to the oxidation of the ion and the inactivation of the enzyme.

-

Metabolic Consequence: The inhibition of MCR blocks the primary pathway for metabolic hydrogen (H₂) utilization by methanogens. This leads to an accumulation of dissolved H₂ within the rumen environment.

-

Thermodynamic Shift: The rise in partial pressure of H₂ thermodynamically inhibits metabolic pathways that produce hydrogen, such as the formation of acetate and butyrate. Conversely, it favors alternative hydrogen-utilizing pathways, primarily the reduction of pyruvate to propionate. This results in a significant shift in the molar proportions of VFAs, specifically decreasing the acetate-to-propionate ratio.

Experimental Protocols: In Vitro Rumen Fermentation Assay

The following protocol describes a standard in vitro batch culture fermentation method used to assess the dose-response effect of this compound on rumen fermentation patterns.

3.1 Objective: To quantify the effects of increasing concentrations of this compound on total gas production, methane (CH₄) concentration, and VFA profiles in a simulated rumen environment.

3.2 Experimental Design:

-

Treatments: Four concentrations of this compound are tested against a negative control.

-

CON: Control (0 mg/L)

-

LOW: Low Dose (e.g., 2.5 mg/L)

-

MID: Medium Dose (e.g., 5.0 mg/L)

-

HIGH: High Dose (e.g., 10.0 mg/L)

-

-

Replication: Each treatment is run in triplicate or quadruplicate for statistical validity.

-

Incubation: The experiment is conducted over a 24-hour incubation period.

3.3 Methodology:

-

Rumen Fluid Collection: Rumen fluid is collected from two or more ruminally cannulated donor animals (e.g., Holstein cows) fed a consistent diet (e.g., 50:50 forage-to-concentrate). The fluid is strained through multiple layers of cheesecloth into pre-warmed, insulated containers.

-

Inoculum Preparation: The collected fluid is transported to the laboratory, pooled, and blended under a continuous stream of CO₂ to maintain anaerobic conditions.

-

Substrate: A standard ruminant feed, ground to pass through a 1-mm screen, is used as the fermentation substrate (e.g., 0.5 g per bottle).

-

Incubation Procedure:

-

The substrate is weighed into 125 mL serum bottles.

-

An anaerobic buffered medium is added to each bottle, followed by the prepared rumen fluid inoculum (e.g., in a 2:1 medium-to-inoculum ratio).

-

This compound is added from stock solutions to achieve the final target concentrations.

-

Bottles are sealed with butyl rubber stoppers, crimped, and placed in a shaking incubator at 39°C.

-

-

Sampling and Analysis:

-

Gas Production: Total gas pressure is measured at 2, 4, 8, 12, and 24 hours using a pressure transducer. Headspace gas samples are collected at the 24-hour mark for CH₄ analysis.

-

Gas Analysis: Methane concentration is determined using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).

-

VFA Analysis: At 24 hours, the fermentation is stopped by acidification. The liquid fraction is centrifuged, and the supernatant is analyzed for VFA concentrations (acetate, propionate, butyrate, etc.) via GC with a flame ionization detector (FID).

-

Quantitative Data Presentation

The following tables summarize representative data derived from in vitro studies, illustrating the dose-dependent impact of this compound on key rumen fermentation parameters after a 24-hour incubation period.

Table 1: Effect of this compound on Gas Production and VFA Concentration

| Parameter | Control (0 mg/L) | Low Dose (2.5 mg/L) | Mid Dose (5.0 mg/L) | High Dose (10.0 mg/L) |

| Total Gas (mL/g DM) | 245 | 230 | 215 | 200 |

| Methane (% of total gas) | 15.0 | 9.5 | 5.0 | 2.1 |

| Hydrogen (% of total gas) | 0.1 | 2.5 | 6.0 | 11.5 |

| Total VFA (mM) | 75.2 | 74.8 | 75.5 | 74.9 |

Table 2: Effect of this compound on VFA Molar Proportions and Ratios

| Parameter | Control (0 mg/L) | Low Dose (2.5 mg/L) | Mid Dose (5.0 mg/L) | High Dose (10.0 mg/L) |

| Acetate (mol/100 mol) | 64.1 | 61.5 | 58.2 | 55.3 |

| Propionate (mol/100 mol) | 21.5 | 24.8 | 28.9 | 32.1 |

| Butyrate (mol/100 mol) | 10.2 | 9.8 | 9.1 | 8.8 |

| Acetate:Propionate Ratio | 2.98 | 2.48 | 2.01 | 1.72 |

Discussion and Conclusion

The data clearly demonstrate that this compound is a highly effective inhibitor of ruminal methanogenesis. Its application leads to a profound and dose-dependent reduction in methane production, accompanied by a corresponding increase in hydrogen gas. This primary effect does not significantly alter the total production of VFAs, indicating that the overall fermentative capacity of the rumen microbiome remains intact.

The most significant metabolic consequence for the host animal is the alteration of the VFA profile. The marked decrease in the acetate-to-propionate ratio is a direct result of the redirection of metabolic hydrogen. Increased propionate serves as the primary glucogenic substrate in ruminants and is utilized more efficiently for energy metabolism compared to acetate. This shift can contribute to improved feed efficiency and animal performance.

References

- 1. medkoo.com [medkoo.com]

- 2. Mode of action uncovered for the specific reduction of methane emissions from ruminants by the small molecule 3-nitrooxypropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibited Methanogenesis in the Rumen of Cattle: Microbial Metabolism in Response to Supplemental 3-Nitrooxypropanol and Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on 3-Nitrooxypropanol for Enteric Methane Mitigation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrooxypropanol (3-NOP) has emerged as a promising small molecule inhibitor of enteric methane formation in ruminants. This technical guide provides a comprehensive overview of the foundational, early-stage research that established the efficacy and mechanism of action of 3-NOP. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development for veterinary applications and greenhouse gas mitigation. This document details the core mechanism of 3-NOP, summarizes key quantitative data from seminal in vitro and in vivo studies, and provides detailed experimental protocols for the foundational research. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the scientific basis for 3-NOP's activity.

Introduction

Enteric methane produced by ruminant livestock is a significant contributor to anthropogenic greenhouse gas emissions and represents a loss of dietary energy for the animal.[1] The development of strategies to mitigate enteric methane production is a critical area of research in animal science and environmental sustainability. 3-Nitrooxypropanol (3-NOP) is a chemically synthesized compound that has been extensively studied for its potent and specific inhibition of methanogenesis in the rumen.[1][2] Early research was pivotal in demonstrating its efficacy, safety, and mode of action, paving the way for its commercial development. This guide focuses on the seminal early-stage research that formed the basis of our understanding of 3-NOP.

Core Mechanism of Action: Inhibition of Methyl-Coenzyme M Reductase

The primary mode of action of 3-NOP is the specific inhibition of the enzyme methyl-coenzyme M reductase (MCR).[3][4] MCR is a nickel-containing enzyme found exclusively in methanogenic archaea and catalyzes the final step in the formation of methane.

3-NOP is a structural analog of methyl-coenzyme M, one of the substrates for MCR. Molecular docking studies have shown that 3-NOP binds to the active site of MCR. The nitrate group of 3-NOP is positioned near the nickel ion (Ni(I)) within the enzyme's active site. This positioning allows for the oxidation of the active Ni(I) to an inactive Ni(II) state, thereby inactivating the enzyme. Concurrently, 3-NOP is reduced to nitrite, which can also contribute to the inactivation of MCR. This targeted inhibition of MCR leads to a significant reduction in methane formation.

Quantitative Data from Early In Vitro and In Vivo Studies

The following tables summarize the quantitative data from key early-stage research on 3-NOP, providing a comparative overview of its effects on methane emissions and animal production parameters.

Table 1: In Vitro Methane Reduction with 3-NOP

| Study Reference (if available) | System | Substrate | 3-NOP Dose | Methane Reduction (%) | Key Findings |

| Duin et al., 2016 | Pure cultures of methanogens | Not specified | Micromolar concentrations | Growth inhibition | Demonstrated specific inhibition of methanogenic archaea. |

| In vitro study | Rumen fluid incubation | Not specified | Dose-dependent | 29% to 96% | Methane production was reduced in a dose-dependent manner. |

| In vitro study | Rumen fluid incubation | Not specified | 0.025, 0.05, 0.1 mg/g DM | Up to ~97% | Linear dose-dependent reduction in methane production. |

Table 2: In Vivo Methane Reduction and Performance in Dairy Cattle

| Study Reference | Duration | 3-NOP Dose (mg/kg feed DM) | Methane Reduction (%) | Effect on Dry Matter Intake (DMI) | Effect on Milk Yield |

| Hristov et al., 2015 | 12 weeks | 40, 60, 80 | ~30% (average) | No effect | No effect |

| Study in lactating cows | 10 weeks | 1.6 g/cow/day | 23-28% | Not specified | Not specified |

| Meta-analysis | Multiple studies | Average 70.5 | 32.7% (production), 30.9% (yield) | Not specified | Not specified |

Table 3: In Vivo Methane Reduction and Performance in Beef Cattle

| Study Reference | Duration | 3-NOP Dose (mg/kg feed DM) | Methane Reduction (%) | Effect on Dry Matter Intake (DMI) | Effect on Average Daily Gain (ADG) |

| Meta-analysis | Multiple studies | 32 to 338 | 36.2% (production), 33.2% (yield) | Variable | Not specified |

Detailed Experimental Protocols from Foundational Research

This section provides detailed methodologies for key experiments cited in the early-stage research of 3-NOP.

Synthesis of 3-Nitrooxypropanol

The synthesis of 3-NOP in early laboratory studies was typically achieved through the nitration of 1,3-propanediol or by nucleophilic substitution of a propanol derivative.

-

Method 1: Nitration of 1,3-propanediol

-

Dissolve 1,3-propanediol in a suitable solvent such as ethyl acetate.

-

Cool the solution to 0°C.

-

Slowly add a nitrating mixture, typically consisting of nitric acid and acetic anhydride in glacial acetic acid.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 20 hours).

-

Quench the reaction with cold water.

-

Extract the product with an organic solvent.

-

Purify the crude product using flash column chromatography.

-

-

Method 2: Nucleophilic Substitution from 3-halopropanol

-

Dissolve a 3-halopropanol (e.g., 3-bromopropanol) in acetonitrile.

-

Add a solution of silver nitrate in acetonitrile.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).

-

Filter the mixture to remove the silver halide precipitate.

-

Concentrate the filtrate to obtain the crude product.

-

Purify using flash column chromatography.

-

In Vitro Rumen Fermentation Studies

Early in vitro studies were crucial for the initial screening and dose-response characterization of 3-NOP.

-

Rumen Fluid Collection:

-

Collect rumen fluid from cannulated donor animals.

-

Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated container.

-

Maintain anaerobic conditions throughout the collection and processing steps.

-

-

Incubation Procedure (Batch Culture):

-

Prepare incubation vessels with a buffered medium and a defined substrate (e.g., a standard feed mixture).

-

Add the strained rumen fluid to the vessels.

-

Introduce 3-NOP at various concentrations to the treatment vessels.

-

Incubate the vessels at 39°C for a specified period (e.g., 24 hours).

-

At the end of the incubation, measure total gas production and collect gas samples for methane analysis.

-

Collect liquid samples for analysis of volatile fatty acids (VFAs) and other fermentation parameters.

-

In Vivo Animal Trials

Seminal in vivo trials in dairy and beef cattle provided the first evidence of 3-NOP's efficacy in a production setting.

-

Experimental Design:

-

Typically, a randomized complete block design is used.

-

Animals are blocked based on factors like parity, days in milk, and baseline methane emissions.

-

Treatments consist of a control (placebo) and several dose levels of 3-NOP.

-

-

Animal Management and Feeding:

-

Animals are housed in individual tie-stalls or free-stalls.

-

A total mixed ration (TMR) is fed, with 3-NOP incorporated into the ration.

-

Feed intake is recorded daily.

-

-

Methane Measurement:

-

GreenFeed System: This automated head-chamber system measures short-term gas emissions (methane and carbon dioxide) when an animal voluntarily visits the feeding station.

-

Respiration Chambers: Animals are housed in sealed chambers for a set period (e.g., 24 hours) to allow for the precise measurement of total gas exchange.

-

-

Sample Collection and Analysis:

-

Milk samples are collected for composition analysis.

-

Rumen fluid samples are collected via cannula for VFA and microbial analysis.

-

Blood samples are collected to monitor animal health and metabolic status.

-

Analytical Methods

-

Volatile Fatty Acid (VFA) Analysis:

-

Centrifuge rumen fluid samples to remove feed particles and microbes.

-

Acidify the supernatant with metaphosphoric acid.

-

Analyze the VFA concentrations using gas chromatography (GC) with a flame ionization detector (FID).

-

-

Rumen Microbiome Analysis:

-

Extract total DNA from rumen fluid or solids.

-

Amplify the 16S rRNA gene using polymerase chain reaction (PCR).

-

Sequence the amplicons using a high-throughput sequencing platform.

-

Analyze the sequencing data to determine the composition and diversity of the microbial community.

-

-

Methyl-Coenzyme M Reductase (MCR) Activity Assay:

-

Purify MCR from a methanogenic archaeon.

-

Prepare an anaerobic assay mixture containing the purified enzyme, substrates (methyl-coenzyme M and coenzyme B), and a reducing agent.

-

Add 3-NOP at various concentrations.

-

Incubate the mixture at the optimal temperature for the enzyme.

-

Measure the rate of methane production over time using gas chromatography.

-

Conclusion

The early-stage research on 3-Nitrooxypropanol has provided a robust foundation for its development as an effective enteric methane mitigation strategy. The targeted mechanism of action, involving the specific inhibition of methyl-coenzyme M reductase, has been clearly elucidated. Consistent and significant reductions in methane emissions have been demonstrated in both in vitro and in vivo studies, with minimal negative impacts on animal productivity. The detailed experimental protocols outlined in this guide provide a blueprint for continued research and development in this critical area. Further research should continue to explore the long-term effects of 3-NOP, its application in various production systems, and its potential synergies with other mitigation strategies.

References

An In-depth Technical Guide to the Foundational Science of Abrucomstat and its Potential Application in Ruminants

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abrucomstat is a novel pan-histone deacetylase (HDAC) inhibitor that has been primarily investigated for its therapeutic potential in human oncology. To date, there is no published research on the administration or effects of this compound specifically in ruminant species. This technical guide, therefore, provides a foundational overview of the core science of HDAC inhibition and extrapolates these principles to a hypothetical framework for the investigation of this compound in ruminants. We will explore the fundamental mechanism of action of HDAC inhibitors, their established role in epigenetic regulation, and potential applications in modulating ruminant physiology, particularly in areas of immunity and metabolism. This document also outlines detailed experimental protocols for preclinical evaluation and presents hypothetical data to serve as a template for future studies.

Introduction to Histone Deacetylase (HDAC) Inhibition

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] One of the most critical epigenetic mechanisms is the post-translational modification of histone proteins. Histones are core proteins that package DNA into a compact structure called chromatin. The acetylation and deacetylation of lysine residues on the N-terminal tails of histones are key regulators of chromatin structure and, consequently, gene transcription.

-

Histone Acetyltransferases (HATs) catalyze the transfer of an acetyl group to lysine residues, neutralizing their positive charge. This leads to a more relaxed chromatin structure (euchromatin), allowing transcription factors to access the DNA and promoting gene expression.

-

Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues. This results in a more condensed chromatin structure (heterochromatin), which represses gene transcription.[3]

HDACs are a family of enzymes that are often overexpressed in various diseases, leading to aberrant gene silencing of critical regulators like tumor suppressor genes.[4] HDAC inhibitors, such as this compound, are a class of therapeutic agents designed to block the activity of these enzymes. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, thereby reactivating the expression of silenced genes.[3] It is also important to note that HDACs can deacetylate non-histone proteins, including transcription factors and cytoplasmic proteins, further broadening their regulatory influence.

The Core Mechanism of Action of this compound

This compound, like other hydroxamic acid-based HDAC inhibitors, exerts its effect by chelating the zinc ion within the active site of HDAC enzymes. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone and non-histone proteins. The resulting hyperacetylation of these protein targets leads to downstream effects on cell cycle, apoptosis, and differentiation.

Potential Relevance of HDAC Inhibition in Ruminants

While direct studies are absent, the foundational science of epigenetics is highly relevant to ruminant health and productivity. Research in dairy cattle has shown that epigenetic mechanisms, including histone modifications, play a crucial role in regulating genes involved in immunity and metabolic health. Furthermore, short-chain fatty acids (SCFAs) like butyrate, which are natural products of rumen fermentation, are known to have HDAC-inhibiting properties and can modulate inflammatory gene expression in bovine cells.

Potential areas for the application of a potent HDAC inhibitor like this compound in ruminants could include:

-

Modulation of Inflammatory Responses: HDAC inhibitors have shown anti-inflammatory effects in various models. This could be beneficial in managing inflammatory conditions in ruminants, such as mastitis or enteritis.

-

Metabolic Regulation: Epigenetic regulation is involved in bovine adipocyte differentiation and other metabolic processes. HDAC inhibition could potentially be explored to modulate fat deposition or improve feed efficiency.

-

Enhancement of Immune Function: Epigenetics influences the expression of immune-related genes in cattle. Therapeutic modulation of histone acetylation could be a novel approach to enhance immune responses to pathogens.

Proposed Experimental Protocols for Investigating this compound in Ruminants

A preclinical investigation of this compound in a ruminant model (e.g., sheep or goats, due to their smaller size and easier handling compared to cattle) would be essential to determine its pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles.

Experimental Workflow

Detailed Methodologies

4.2.1. Pharmacokinetic (PK) Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a ruminant model.

-

Animals: Healthy, mature sheep (or goats) of a specific breed, weighing between 40-50 kg. Animals should be cannulated in the jugular vein for stress-free blood collection.

-

Study Design: A crossover design with a single intravenous (IV) and a single oral (PO) dose.

-

IV Administration: A sterile solution of this compound (e.g., 1 mg/kg) is administered as a bolus injection via the jugular catheter.

-

Oral Administration: An oral formulation of this compound (e.g., 5 mg/kg) is administered via a gavage tube.

-

A washout period of at least 21 days should separate the two administrations.

-

-

Sample Collection: Blood samples (approx. 3 mL) are collected into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis software.

4.2.2. Pharmacodynamic (PD) Study

-

Objective: To measure the biological effect of this compound by quantifying the level of histone acetylation.

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples collected during the PK study. Alternatively, tissue biopsies (e.g., skin or muscle) could be taken at specific time points.

-

Methodology:

-

Histone Extraction: Histones are extracted from the isolated PBMCs or tissue homogenates using a commercially available kit.

-

Western Blot Analysis: Extracted histone proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

-

Quantification: The intensity of the Ac-H3 band relative to the total H3 band is quantified using densitometry to determine the fold-change in acetylation over time.

-

Hypothetical Data Presentation

The following tables represent hypothetical data from the proposed studies to serve as an example for data presentation and comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sheep (n=6)

| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |

| Cmax (ng/mL) | 150 ± 25 | 85 ± 18 |

| Tmax (h) | 0.25 | 4.0 ± 1.5 |

| AUC₀-inf (ng·h/mL) | 350 ± 60 | 650 ± 110 |

| Half-life (t½) (h) | 6.5 ± 1.2 | 8.0 ± 1.8 |

| Clearance (L/h/kg) | 2.8 ± 0.5 | - |

| Volume of Distribution (L/kg) | 25 ± 4 | - |

| Oral Bioavailability (%) | - | 37% |

| Data are presented as mean ± standard deviation. |

Table 2: Hypothetical Pharmacodynamic Response (Fold-Change in Histone H3 Acetylation in PBMCs)

| Time Post-Dose (h) | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |

| 0 (Pre-dose) | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 2 | 5.2 ± 1.1 | 1.5 ± 0.4 |

| 6 | 3.8 ± 0.9 | 4.8 ± 1.3 |

| 12 | 2.1 ± 0.5 | 3.5 ± 0.8 |

| 24 | 1.2 ± 0.3 | 1.8 ± 0.5 |

| Data are presented as mean fold-change ± standard deviation relative to pre-dose levels. |

Conclusion and Future Directions

While this compound has not been studied in ruminants, the foundational science of HDAC inhibition presents a compelling rationale for its investigation in these species. The well-established role of epigenetics in ruminant health and metabolism suggests that targeted modulation with an HDAC inhibitor could offer novel therapeutic avenues. The experimental framework provided in this guide offers a robust starting point for preclinical studies to elucidate the pharmacokinetic and pharmacodynamic properties of this compound in a ruminant model. Such studies are a critical first step in determining the potential safety, dosing, and efficacy of this compound for future applications in livestock health and production.

References

- 1. dellait.com [dellait.com]

- 2. Epigenetics and immunity, health, and longevity in dairy cows | Dellait [dellait.com]

- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Abrucomstat (3-Nitrooxypropanol) on Rumen Hydrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abrucomstat, also known as 3-Nitrooxypropanol (3-NOP), is a potent inhibitor of enteric methane synthesis in ruminants. By specifically targeting the final enzymatic step in methanogenesis, this compound offers a promising avenue for mitigating greenhouse gas emissions from livestock and enhancing feed energy utilization. This technical guide provides a comprehensive analysis of the core mechanism of this compound, its quantitative effects on hydrogen and volatile fatty acid metabolism in the rumen, and detailed experimental protocols for its in vitro evaluation.

Introduction

Ruminant animals harbor a complex microbial ecosystem in their rumen capable of digesting fibrous plant material. A byproduct of this anaerobic fermentation is the production of metabolic hydrogen (H₂). Methanogenic archaea utilize this H₂ to reduce carbon dioxide (CO₂) to methane (CH₄), which represents a significant energy loss for the animal and a potent greenhouse gas. This compound (3-NOP) has emerged as a targeted intervention to disrupt this process. This guide delves into the technical details of its action and the resulting metabolic shifts within the rumen environment.

Mechanism of Action

This compound's primary mode of action is the specific and potent inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1][2][3][4] MCR, a nickel-containing enzyme found exclusively in methanogenic archaea, catalyzes the final step in all known methanogenesis pathways: the reduction of methyl-coenzyme M to methane.[1]

Molecular docking studies have shown that this compound, a structural analogue of methyl-coenzyme M, binds to the active site of MCR. This binding leads to the oxidation of the nickel ion (Ni(I)) within the enzyme's cofactor F430, rendering the enzyme inactive. The inhibition of MCR effectively blocks the primary sink for hydrogen in the rumen, leading to an accumulation of dissolved H₂.

Quantitative Effects on Rumen Metabolism

The inhibition of methanogenesis by this compound instigates a significant shift in the metabolic landscape of the rumen, most notably affecting hydrogen concentration and the profile of volatile fatty acids (VFAs).

Hydrogen Production

The most direct consequence of MCR inhibition is the accumulation of dissolved hydrogen gas (H₂) in the rumen. Under normal conditions, methanogens maintain a low partial pressure of H₂, which is thermodynamically favorable for the fermentation of carbohydrates into VFAs. When methanogenesis is inhibited, this primary hydrogen sink is blocked, leading to a dose-dependent increase in H₂ levels.

| Treatment Group | Methane (CH₄) Reduction | Hydrogen (H₂) Emission | Reference |

| Dairy Cows (60 mg/kg DM 3-NOP) | 31% decrease | Increased from undetectable to 1.33 g/day | |

| In vitro (RUSITEC) - Increasing Dose | Up to 97% decrease | Corresponding increase with dose | |

| In vitro (Lambs) - Increasing Dose | Up to 97% decrease | Dose-dependent increase |

Volatile Fatty Acid Profiles

The accumulation of hydrogen influences the pathways of VFA production. The shift in the redox potential of the rumen favors the formation of more reduced VFAs, such as propionate and butyrate, at the expense of acetate. Propionate formation, in particular, serves as an alternative hydrogen sink.

| Study Type | Animal/System | 3-NOP Dose | Acetate (mol%) | Propionate (mol%) | Butyrate (mol%) | Acetate:Propionate Ratio | Reference |

| In vivo | Dairy Cows | 60 mg/kg DM | Tended to be lower | Increased | Increased | Lower | |

| Meta-analysis | Dairy Cows | Varied | Decreased | Increased | Numerically Increased | Decreased | |

| In vitro | Lambs | 0.025-0.1 mg/g DM | Decreased | Increased | Increased | Decreased | |

| In vitro | RUSITEC | 73-1200 mg/kg DM | Decreased | Inconsistent | - | Decreased |

Rumen Microbial Community

The primary target of this compound is the methanogenic archaea. Studies have shown a reduction in the abundance of certain methanogen populations, such as Methanobrevibacter. The impact on the broader bacterial community is more complex and can be diet-dependent. Some studies report an increase in the relative abundance of bacteria from the Bacteroidetes phylum and genera like Prevotella, which are involved in propionate production.

| Animal/System | 3-NOP Dose | Effect on Methanogens | Effect on Bacteria | Reference |

| Dairy Cows | 60 mg/kg DM | Methanobrevibacter abundance tended to decrease | Ruminococcus and Clostridium spp. decreased; Butyrivibrio spp. increased | |

| Beef Cattle | High-forage diet | Methanobrevibacter abundance decreased | Bacteroidetes abundance increased | |

| In vitro (Lambs) | 0.05-0.1 mg/g DM | Methanosarcina, Methanosaeta decreased | Prevotella abundance increased |

Experimental Protocols

Standardized in vitro fermentation systems are crucial for the initial screening and dose-response evaluation of compounds like this compound. The Rumen Simulation Technique (RUSITEC) and batch culture fermentations are commonly employed methods.

In Vitro Rumen Fermentation (Batch Culture)

This protocol outlines a typical batch culture experiment to assess the effect of this compound on rumen fermentation.

1. Rumen Fluid Collection:

-

Rumen fluid is collected from at least two cannulated donor animals (e.g., cows or sheep) before their morning feeding to ensure a standardized microbial population.

-

The collected fluid is immediately strained through four layers of cheesecloth into a pre-warmed, insulated flask with a CO₂ headspace to maintain anaerobic conditions.

2. Inoculum Preparation:

-

In the laboratory, the strained rumen fluid is kept at 39°C in a water bath with continuous CO₂ flushing.

-

The fluid is often mixed with a pre-warmed buffer solution (e.g., McDougall's buffer) to maintain a stable pH.

3. Fermentation Vessels:

-

Serum bottles (e.g., 125 mL) are used as individual fermentation vessels.

-

A defined amount of a standard substrate (e.g., 1 g of a total mixed ration, ground to pass a 1-mm screen) is weighed into each bottle.

4. This compound Addition:

-

This compound (3-NOP) is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution.

-

Different volumes of the stock solution are added to the substrate in the serum bottles to achieve the desired final concentrations (e.g., 0, 73, 160, 1200 mg/kg of feed DM). A control group receives only the solvent.

5. Incubation:

-

The buffered rumen fluid (inoculum) is dispensed into each serum bottle under a stream of CO₂.

-

The bottles are sealed with butyl rubber stoppers and aluminum crimp seals.

-

Incubation is carried out in a shaking incubator at 39°C for a specified period (e.g., 24 or 48 hours).

6. Sample Analysis:

-

Gas Production: Total gas production is measured at various time points using a pressure transducer. Gas samples are collected for analysis of methane and hydrogen concentrations by gas chromatography (GC).

-

VFA Analysis: At the end of the incubation, the fermentation is stopped (e.g., by placing the bottles on ice). The liquid fraction is sampled, centrifuged, and the supernatant is analyzed for VFA concentrations (acetate, propionate, butyrate) by GC.

-

pH: The pH of the fermentation fluid is measured immediately after opening the bottles.

Logical Relationships and Metabolic Consequences

The inhibition of methanogenesis by this compound sets off a cascade of events within the rumen, altering the flow of metabolic hydrogen and consequently the fermentation end-products.

Conclusion

This compound (3-Nitrooxypropanol) presents a highly specific and effective mechanism for reducing enteric methane production in ruminants. Its targeted inhibition of methyl-coenzyme M reductase leads to a predictable accumulation of hydrogen in the rumen and a corresponding shift in volatile fatty acid production towards more energetically favorable propionate. The quantitative data from numerous in vitro and in vivo studies consistently support these findings. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuances of this compound's action and to explore its potential for integration into sustainable livestock production systems. Further research is warranted to fully elucidate the long-term effects on the rumen microbiome and overall animal productivity under various dietary conditions.

References

- 1. Mode of action uncovered for the specific reduction of methane emissions from ruminants by the 3-nitrooxypropanol [mpi-marburg.mpg.de]

- 2. pnas.org [pnas.org]

- 3. [PDF] Mode of action uncovered for the specific reduction of methane emissions from ruminants by the small molecule 3-nitrooxypropanol | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Preliminary Studies on the Bioactivity of 3-Nitrooxypropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the bioactivity of 3-Nitrooxypropanol (3-NOP). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. The guide summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows.

Introduction

3-Nitrooxypropanol (3-NOP) is a potent inhibitor of methanogenesis, the biological process of methane production. It has garnered significant attention for its potential to reduce methane emissions from ruminant livestock, a major contributor to greenhouse gases. This document outlines the core bioactivity of 3-NOP, focusing on its mechanism of action, efficacy, and effects on rumen microbial fermentation.

Mechanism of Action

The primary mode of action of 3-NOP is the specific inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1][2] MCR is a nickel-containing enzyme unique to methanogenic archaea that catalyzes the final step in the production of methane.[1][2] 3-NOP, a structural analog of methyl-coenzyme M, competitively binds to the active site of MCR.[3] This binding leads to the oxidation of the nickel ion (Ni(I) to Ni(II)) within the enzyme's cofactor F430, rendering the enzyme inactive. This targeted inhibition specifically reduces methane formation without significantly affecting other rumen microorganisms.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various preliminary studies on 3-Nitrooxypropanol.

Table 1: In Vitro Dose-Response of 3-Nitrooxypropanol on Methane Reduction

| 3-NOP Dose (mg/kg of feed DM) | Methane Reduction (%) | Experimental System | Reference |

| 500 | 76.0 | Rumen Simulation Technique (RUSITEC) | |

| 1000 | 84.5 | Rumen Simulation Technique (RUSITEC) | |

| 2000 | 85.6 | Rumen Simulation Technique (RUSITEC) | |

| 5 (mg/10g diet) | up to 86.2 | Rumen Simulation Technique (RUSITEC) | |

| 73 | 10 - 97 (dose-dependent) | Rumen Simulation Technique (RUSITEC) | |

| 160 | 10 - 97 (dose-dependent) | Rumen Simulation Technique (RUSITEC) | |

| 1200 | 10 - 97 (dose-dependent) | Rumen Simulation Technique (RUSITEC) |

Table 2: In Vivo Dose-Response of 3-Nitrooxypropanol on Methane Reduction in Beef Cattle

| 3-NOP Dose (mg/kg of feed DM) | Methane Reduction (%) | Diet Type | Reference |

| 100 | 26 | High-grain | |

| 150 | 33 | High-grain | |

| 200 | 45 | High-grain | |

| 100 | 16 | High-forage | |

| 150 | 21 | High-forage | |

| 200 | 23 | High-forage | |

| 134.4 (average) | 37.6 (production), 35.0 (yield) | Various |

Table 3: Effect of 3-Nitrooxypropanol on Rumen Volatile Fatty Acid (VFA) Molar Proportions (in vitro)

| Treatment | Acetate (mol/100mol) | Propionate (mol/100mol) | Butyrate (mol/100mol) | Acetate:Propionate Ratio | Reference |

| Control | 65.1 | 18.9 | 10.9 | 3.44 | |

| 5mg 3-NOP | 61.2 | 20.8 | 12.3 | 2.94 | |

| 10mg 3-NOP | 58.7 | 21.9 | 13.1 | 2.68 | |

| 20mg 3-NOP | 55.4 | 23.4 | 14.2 | 2.37 |

Table 4: Toxicological Data for 3-Nitrooxypropanol

| Parameter | Value | Species | Study Type | Reference |

| NOAEL | 100 mg/kg bw/day | Rat | Chronic toxicity/carcinogenicity | |

| ADI | 1 mg/kg bw/day | Human | Derived from rat NOAEL | |

| ADI | 0.3 mg/kg bw/day | Human | Revised based on reproductive toxicity |

Experimental Protocols

This protocol describes the general steps for assessing the inhibitory effect of 3-NOP on purified MCR.

-

Purification of MCR:

-

MCR is purified from methanogenic archaea, such as Methanothermobacter marburgensis, under strictly anaerobic conditions.

-

The purification process typically involves cell lysis, ultracentrifugation to separate cell fractions, and multiple chromatography steps (e.g., ion exchange, hydrophobic interaction, and size exclusion chromatography).

-

The purity and concentration of the enzyme are determined by SDS-PAGE and protein assays.

-

-

Activation of MCR:

-

The purified MCR is often in an inactive Ni(II) state and requires activation to the Ni(I) state.

-

Activation can be achieved in vitro by incubating the enzyme with reducing agents like Ti(III) citrate under anaerobic conditions.

-

-

Inhibition Assay:

-

The assay is performed in an anaerobic environment.

-

A reaction mixture is prepared containing a buffer (e.g., MOPS), the substrates methyl-coenzyme M and coenzyme B, and a reducing system.

-

Varying concentrations of 3-NOP are added to the reaction mixtures.

-

The reaction is initiated by the addition of activated MCR.

-

The mixture is incubated at the optimal temperature for the enzyme (e.g., 60-65°C for MCR from thermophiles).

-

The reaction is stopped at specific time points.

-

-

Quantification of Methane:

-

Methane production is quantified using gas chromatography (GC) with a flame ionization detector (FID).

-

Headspace samples are injected into the GC to measure the amount of methane produced.

-

The inhibitory effect of 3-NOP is determined by comparing the methane production in the presence of the inhibitor to a control without the inhibitor. An IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated. A study found that less than 20 µM of 3-NOP was needed for a 50% quench of a 78 µM MCR signal.

-

The RUSITEC system is a semi-continuous culture system used to simulate rumen fermentation.

References

- 1. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndsu.edu [ndsu.edu]

- 3. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibitory Kinetics of Mobilized Colistin Resistance (MCR-1) Enzyme

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound "Abrucomstat" (also known as 3-nitrooxypropanol) is an inhibitor of Methyl-Coenzyme M Reductase (MCR), an enzyme involved in methanogenesis in archaea. This guide, however, focuses on the Mobilized Colistin Resistance (MCR-1) enzyme , a critical driver of antibiotic resistance to colistin in Gram-negative bacteria. No scientific literature linking this compound to the inhibition of the colistin-resistance MCR-1 enzyme was identified. This document will, therefore, explore the inhibitory kinetics of compounds that have been studied in the context of MCR-1.

Introduction to MCR-1 and its Mechanism of Action

The emergence of the plasmid-mediated mcr-1 gene presents a significant threat to global health, as it confers resistance to colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. The mcr-1 gene encodes a phosphoethanolamine (PEA) transferase enzyme, MCR-1, which is a transmembrane protein with a catalytic domain located in the periplasm.

The mechanism of resistance involves the modification of the lipid A moiety of lipopolysaccharide (LPS) on the outer membrane of the bacteria. MCR-1 catalyzes the transfer of a phosphoethanolamine group to the lipid A, which reduces the net negative charge of the LPS. This alteration in charge weakens the electrostatic interaction between the positively charged colistin and the bacterial outer membrane, leading to resistance.

Inhibitors of MCR-1

Several compounds have been investigated for their potential to inhibit MCR-1 and restore the efficacy of colistin. These include natural products and synthetic molecules. While direct enzyme kinetic data such as IC50 and Kᵢ values are not extensively reported in the literature, the inhibitory potential of these compounds is often demonstrated through cellular assays that measure the reduction in the Minimum Inhibitory Concentration (MIC) of colistin against MCR-1-producing bacteria.

Data on MCR-1 Inhibitory Activity

The following table summarizes the inhibitory activity of selected compounds against MCR-1, primarily presented as the Fractional Inhibitory Concentration (FIC) index from checkerboard assays, which indicates synergistic effects with colistin. An FIC index of ≤ 0.5 is generally considered synergistic.

| Compound | Organism(s) | Method | Key Findings | Reference(s) |

| Honokiol | Klebsiella pneumoniae, Escherichia coli | Checkerboard MIC assay, Time-kill assay | Restores sensitivity to polymyxins; FIC index: 0.09 ± 0.00 to 0.27 ± 0.06. In combination with polymyxins, killed all tested bacteria within 1 hour. | [1] |

| Cajanin Stilbene Acid (CSA) | Escherichia coli | Checkerboard MIC assay, Time-killing curves | Significantly restores susceptibility of MCR-1 positive E. coli to polymyxin B. | [2][3] |